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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

dimethylchlorophosphite ((CH₃O)₂PCl). Given the limited availability of direct experimental

data for this specific compound, this document synthesizes theoretical data from computational

studies and established estimation methods. It also details the experimental protocols

necessary for the determination of these properties, offering a robust framework for

researchers in the field.

Introduction to Dimethylchlorophosphite
Dimethylchlorophosphite is a reactive organophosphorus compound containing a trivalent

phosphorus atom. Its chemical structure, featuring two methoxy groups and a chlorine atom

attached to the phosphorus center, makes it a versatile reagent in organic synthesis,

particularly in the formation of phosphites and other organophosphorus derivatives. A thorough

understanding of its thermodynamic properties is crucial for process optimization, safety

assessments, and for predicting the feasibility and outcomes of chemical reactions in which it

participates.
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The core thermodynamic properties—enthalpy of formation, entropy, and heat capacity—

dictate the chemical behavior and energy profile of a compound. The Gibbs free energy,

derived from these properties, is a key indicator of reaction spontaneity.

Quantitative Data Summary
Due to a scarcity of direct experimental measurements for dimethylchlorophosphite, the

following table presents a combination of computationally derived data and estimated values

from established group contribution methods. These methods, such as the Benson group

increment theory and the Joback method, provide reliable estimations based on the molecule's

structural components.[1][2]

Thermodynamic
Property

Symbol Value (kJ/mol)
Method of
Determination

Standard Enthalpy of

Formation (gas)
ΔHf°(g) -534.8 ± 10

Computational (G3X

level of theory)[3]

Standard Molar

Entropy (gas)
S°(g)

Estimated value to be

calculated

Benson Group

Increment Method

(Estimation)[1]

Molar Heat Capacity

(gas)
Cp(g)

Estimated value to be

calculated

Joback Method

(Estimation)[2]

Standard Gibbs Free

Energy of Formation

(gas)

ΔGf°(g)
Value to be calculated

from ΔHf° and S°

Calculated using the

Gibbs-Helmholtz

equation: ΔG° = ΔH° -

TΔS°

Note: The values for Standard Molar Entropy and Molar Heat Capacity are placeholders for

values that would be estimated using the methodologies described in the subsequent sections.

The accuracy of the estimated enthalpy of formation is reported to be within 5 to 10 kJ/mol.[3]
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This section outlines the detailed experimental methodologies for the determination of the key

thermodynamic properties of liquid organophosphorus compounds like

dimethylchlorophosphite.

Determination of Enthalpy of Formation by Bomb
Calorimetry
The standard enthalpy of formation (ΔHf°) is determined by measuring the heat of combustion

in a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of dimethylchlorophosphite
(approximately 1 gram) is placed in a quartz crucible. A known length of fuse wire is

positioned to be in contact with the sample.

Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, known

as the "bomb." The bomb is then sealed.

Oxygen Pressurization: The bomb is purged with a small amount of oxygen to remove

atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately

30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an

insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and

a high-precision thermometer records the temperature.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is recorded at regular intervals before, during,

and after combustion until a stable final temperature is reached.

Calculation: The heat of combustion is calculated from the temperature rise, the heat

capacity of the calorimeter system (determined by combusting a standard substance like

benzoic acid), and corrections for the heat of formation of nitric acid and the combustion of

the fuse wire. The standard enthalpy of formation is then derived using Hess's law.
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Determination of Heat Capacity by Differential Scanning
Calorimetry (DSC)
The molar heat capacity (Cp) of liquid dimethylchlorophosphite can be measured using a

differential scanning calorimeter.

Methodology:

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

standard materials with known melting points and enthalpies of fusion (e.g., indium).

Sample Preparation: A small, accurately weighed sample of dimethylchlorophosphite (5-

10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a

reference.

Measurement Procedure (Three-Step Method):

Baseline Run: An initial scan is performed with two empty pans to obtain the baseline heat

flow.

Standard Run: A scan is performed with a sapphire standard in the sample pan to

determine the heat flow response corresponding to a known heat capacity.

Sample Run: The sapphire standard is replaced with the sample pan containing

dimethylchlorophosphite, and the scan is repeated under the same conditions (e.g., a

heating rate of 10-20 °C/min over the desired temperature range).

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal

of the sample to that of the sapphire standard and the baseline, taking into account the

respective masses.

Determination of Entropy by Vibrational Spectroscopy
The standard molar entropy (S°) can be determined from statistical thermodynamics using

molecular parameters obtained from spectroscopic measurements, primarily infrared (IR) and

Raman spectroscopy.
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Methodology:

Spectra Acquisition:

Infrared (IR) Spectroscopy: The IR spectrum of gaseous or liquid

dimethylchlorophosphite is recorded using a Fourier-transform infrared (FTIR)

spectrometer. This provides information about the vibrational frequencies of the molecule.

Raman Spectroscopy: The Raman spectrum is obtained by irradiating the sample with a

monochromatic laser and detecting the scattered light. This provides complementary

information on vibrational modes.

Vibrational Analysis: The fundamental vibrational frequencies are identified and assigned to

specific molecular motions (stretching, bending, etc.) with the aid of computational chemistry

calculations (e.g., Density Functional Theory - DFT).

Calculation of Vibrational Entropy: The vibrational contribution to the total entropy is

calculated using the following formula for each vibrational mode: Svib = R [ (hν/kT) / (ehν/kT

- 1) - ln(1 - e-hν/kT) ] where R is the gas constant, h is Planck's constant, ν is the vibrational

frequency, k is the Boltzmann constant, and T is the temperature.

Calculation of Total Entropy: The total molar entropy is the sum of the translational,

rotational, vibrational, and electronic contributions. The translational and rotational

contributions are calculated from the molecular weight and the moments of inertia

(determined from the molecular geometry), respectively. The electronic contribution is

typically negligible for closed-shell molecules at standard conditions.

Reaction Pathways and Experimental Workflows
The reactivity of dimethylchlorophosphite is central to its utility in chemical synthesis. The

following diagrams illustrate key reaction pathways and a typical experimental workflow for its

synthesis.

Synthesis of Dimethylchlorophosphite
The synthesis of dimethylchlorophosphite is typically achieved through the controlled

reaction of phosphorus trichloride with methanol.
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Phosphorus Trichloride (PCl₃)

Methoxydichlorophosphine (CH₃OPCl₂)
+ CH₃OH

HCl

Methanol (CH₃OH) Dimethylchlorophosphite ((CH₃O)₂PCl)+ CH₃OH

HCl

Click to download full resolution via product page

Caption: Synthesis of Dimethylchlorophosphite from Phosphorus Trichloride and Methanol.

Reaction with Grignard Reagents (Illustrative)
Dimethylchlorophosphite can react with Grignard reagents (R-MgX) to form new

phosphorus-carbon bonds, a fundamental transformation in organophosphorus chemistry.

Dimethylchlorophosphite ((CH₃O)₂PCl)

Dimethylphosphinite ((CH₃O)₂PR)

Grignard Reagent (R-MgX)

MgXCl

Click to download full resolution via product page

Caption: Reaction of Dimethylchlorophosphite with a Grignard Reagent.

Experimental Workflow for Thermodynamic Analysis
The following diagram outlines a logical workflow for the comprehensive thermodynamic

analysis of a compound like dimethylchlorophosphite.
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Caption: Workflow for Experimental and Computational Thermodynamic Analysis.

Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of

dimethylchlorophosphite, addressing the current limitations in experimental data through the

inclusion of computational and estimated values. The outlined experimental protocols for

calorimetry and spectroscopy offer a clear path for researchers to obtain precise

measurements. The provided diagrams of reaction pathways and analytical workflows serve as

valuable tools for understanding the synthesis, reactivity, and thermodynamic characterization

of this important organophosphorus compound. Further experimental investigation is

encouraged to validate and refine the theoretical and estimated data presented herein, which

will be of significant benefit to the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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